molecular formula C13H19NO2 B14817953 (2-Cyclopropoxy-4-isopropoxyphenyl)methanamine

(2-Cyclopropoxy-4-isopropoxyphenyl)methanamine

Cat. No.: B14817953
M. Wt: 221.29 g/mol
InChI Key: BTMZPFOZGMBCJO-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-4-isopropoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-4-isopropoxyphenyl)methanamine typically involves multi-step organic reactionsFor instance, the preparation of (2-isopropoxyphenyl)methanamine can be achieved through the reaction of 2-isopropoxyphenylboronic acid with an appropriate amine under Suzuki-Miyaura coupling conditions . This reaction is facilitated by palladium catalysts and boron reagents, which are known for their mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-4-isopropoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2-Cyclopropoxy-4-isopropoxyphenyl)methanamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-4-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropoxy-4-isopropoxyphenyl)methanamine is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its steric and electronic properties. These features make it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2-cyclopropyloxy-4-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C13H19NO2/c1-9(2)15-12-4-3-10(8-14)13(7-12)16-11-5-6-11/h3-4,7,9,11H,5-6,8,14H2,1-2H3

InChI Key

BTMZPFOZGMBCJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)CN)OC2CC2

Origin of Product

United States

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